1-bromo-3-cyclohexyloxy-2-methylbenzene
Description
1-Bromo-3-cyclohexyloxy-2-methylbenzene is a brominated aromatic compound featuring a benzene ring substituted with bromine (position 1), a cyclohexyloxy group (position 3), and a methyl group (position 2). Its molecular formula is C₁₃H₁₇BrO, with a molecular weight of 281.18 g/mol (estimated based on structural analogs).
This compound is likely synthesized via nucleophilic substitution or Ullmann-type coupling, where a cyclohexyloxy group replaces a leaving group (e.g., hydroxyl or halogen) on the benzene ring. Such methods are analogous to procedures described for related ethers, such as the use of Cs₂CO₃ in dimethylformamide (DMF) to facilitate alkoxylation . Bromination at the ortho position (relative to methyl) may arise from directed metallation or electrophilic substitution under controlled conditions.
Applications include serving as an intermediate in pharmaceuticals, agrochemicals, or materials science, where its bulky substituents could modulate electronic and steric properties in target molecules.
Properties
Molecular Formula |
C13H17BrO |
|---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
1-bromo-3-cyclohexyloxy-2-methylbenzene |
InChI |
InChI=1S/C13H17BrO/c1-10-12(14)8-5-9-13(10)15-11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7H2,1H3 |
InChI Key |
JHZOJTWIELYAOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)OC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-bromo-3-cyclohexyloxy-2-methylbenzene typically involves the bromination of 3-cyclohexyloxy-2-methyl-benzene. The reaction is carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions are carefully controlled to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Safety measures are also implemented to handle the hazardous reagents involved in the bromination process .
Chemical Reactions Analysis
Types of Reactions: 1-bromo-3-cyclohexyloxy-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to remove the bromine atom.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of phenolic compounds.
Reduction: Formation of de-brominated benzene derivatives.
Scientific Research Applications
1-bromo-3-cyclohexyloxy-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-3-cyclohexyloxy-2-methylbenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the cyclohexyloxy group can influence the compound’s solubility and reactivity. The pathways involved may include the activation of specific enzymes or receptors in biological systems .
Comparison with Similar Compounds
Steric and Electronic Effects
- Cyclohexyloxy vs. Methoxy : The cyclohexyloxy group in the target compound provides greater steric hindrance compared to methoxy (e.g., in 1-bromo-3-chloro-2-methoxybenzene), reducing reactivity in nucleophilic substitutions but enhancing lipophilicity .
- Halogen Diversity : Chlorine substituents (e.g., in 1-bromo-3-chloro-2-methoxybenzene) increase electrophilicity, favoring Suzuki-Miyaura couplings, whereas bromine supports Ullmann or Grignard reactions .
Physicochemical Properties
- Solubility: Bulkier substituents (e.g., cyclohexyloxy) reduce aqueous solubility but improve compatibility with nonpolar solvents, critical for reactions in toluene or dichloromethane .
- Thermal Stability : Bromine and aryl ether linkages (common in these compounds) generally enhance thermal stability, making them suitable for high-temperature syntheses .
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